molecular formula C18H17N5O3S B3004645 2-[[6-(1,3-Benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone CAS No. 894065-07-7

2-[[6-(1,3-Benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone

Cat. No.: B3004645
CAS No.: 894065-07-7
M. Wt: 383.43
InChI Key: CBJKLCDAGZRNFN-UHFFFAOYSA-N
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Description

The compound 2-[[6-(1,3-Benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone is a heterocyclic organic molecule featuring a triazolo[4,3-b]pyridazine core fused with a 1,3-benzodioxole moiety. A sulfanyl (-S-) linker connects this core to a pyrrolidinylethanone group. However, specific pharmacological data for this compound remain unreported in the provided evidence. Structural elucidation techniques such as NMR and UV spectroscopy, as demonstrated in related studies , are critical for confirming its configuration.

Properties

IUPAC Name

2-[[6-(1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3S/c24-17(22-7-1-2-8-22)10-27-18-20-19-16-6-4-13(21-23(16)18)12-3-5-14-15(9-12)26-11-25-14/h3-6,9H,1-2,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBJKLCDAGZRNFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[6-(1,3-Benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone typically involves multi-step organic synthesis. The process begins with the preparation of the benzodioxole derivative, followed by the formation of the triazolopyridazine core through cyclization reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-[[6-(1,3-Benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

This compound features a complex structure characterized by the presence of a benzodioxole moiety, a triazolopyridazine core, and a pyrrolidine group. Its molecular formula is C15H17N5O2SC_{15}H_{17}N_5O_2S with a molecular weight of approximately 331.394 g/mol. The IUPAC name reflects its intricate design: N-[[6-(1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-ethylethanamine .

Anticancer Activity

Numerous studies have indicated that compounds with similar structural motifs exhibit anticancer properties. Research has demonstrated that triazolo-pyridazine derivatives can inhibit the proliferation of cancer cells through various mechanisms including apoptosis induction and cell cycle arrest. For instance:

  • Case Study : A derivative similar to this compound was found to inhibit tumor growth in xenograft models by targeting specific signaling pathways involved in cancer progression .

Antimicrobial Properties

The presence of sulfur and nitrogen in the compound's structure suggests potential antimicrobial activity. Compounds with similar frameworks have been tested against various bacterial strains and fungi.

  • Research Findings : A related compound demonstrated significant inhibition of bacterial growth in vitro against strains like Staphylococcus aureus and Escherichia coli .

Neuroprotective Effects

There is emerging evidence that benzodioxole derivatives possess neuroprotective properties. This is particularly relevant for conditions such as Alzheimer's disease.

  • Case Study : Research indicated that compounds featuring the benzodioxole structure could protect neuronal cells from oxidative stress-induced damage .

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic semiconductors. Its ability to form stable thin films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

  • Experimental Results : Studies have shown that incorporating such compounds into device architectures enhances charge mobility and overall device efficiency .

Polymer Chemistry

The incorporation of this compound into polymer matrices can improve thermal stability and mechanical properties. This is particularly useful in developing advanced materials for aerospace and automotive applications.

  • Research Insights : Polymers modified with triazolo-pyridazine derivatives exhibited enhanced resistance to thermal degradation compared to unmodified counterparts .

Mechanism of Action

The mechanism of action of 2-[[6-(1,3-Benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Key Observations:

  • Sulfanyl vs. Oxadiazole Linkers : The sulfanyl group in the target compound could introduce higher metabolic lability (e.g., oxidation to sulfoxide) compared to the stable oxadiazole linker .
  • Pyrrolidine Derivatives : The acetylated pyrrolidine in the target compound may enhance solubility compared to the cyclic ketone in the analog, though this depends on substituent effects.

Broader Context: Heterocyclic Amines and Benzodioxole Derivatives

IQ’s carcinogenicity contrasts with the unknown toxicity profile of the target compound, underscoring the need for rigorous safety evaluations. Benzodioxole-containing compounds, such as those in and , are often associated with metabolic stability but may undergo ring-opening to catechol derivatives in vivo .

Biological Activity

The compound 2-[[6-(1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone is a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing the benzodioxole structure display high antibacterial activity against both Gram-positive and Gram-negative bacteria.

In one study, the minimum inhibitory concentrations (MIC) for related compounds were evaluated against various bacterial strains. The results highlighted that certain derivatives demonstrated MIC values as low as 80 nM against Staphylococcus aureus and Sarcina species .

CompoundBacterial StrainMIC (nM)
4eStaphylococcus aureus80
6cSarcina90

Anticancer Activity

The anticancer potential of triazole derivatives has also been explored. Studies suggest that these compounds may inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, a derivative related to our compound exhibited cytotoxicity against pancreatic cancer cell lines with an IC50 value indicating potent activity .

Other Pharmacological Activities

Compounds with similar structures have been reported to possess additional pharmacological activities including:

  • Anti-inflammatory effects : Some derivatives have shown the ability to reduce inflammation markers in vitro.
  • Cholinesterase inhibition : Certain analogs have been evaluated for their capacity to inhibit acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases .

Study 1: Antimicrobial Evaluation

In a comprehensive study published in Medicinal Chemistry, researchers synthesized several triazole derivatives and evaluated their antimicrobial activity using agar diffusion methods. The study concluded that compounds with a similar scaffold demonstrated significant antibacterial effects compared to standard antibiotics .

Study 2: Cytotoxicity Assessment

A recent investigation into the cytotoxic effects of triazole-containing compounds revealed that specific derivatives could induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential . The study utilized flow cytometry to assess apoptosis rates.

Q & A

Q. How to assess stability under varying pH and temperature?

  • Methodological Approach :
  • Forced Degradation : Expose to HCl (0.1 M, 40°C) or NaOH (0.1 M, 40°C) for 24 hrs; analyze via HPLC for decomposition products (e.g., sulfhydryl cleavage).
  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (>200°C typical for triazolopyridazines) .

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